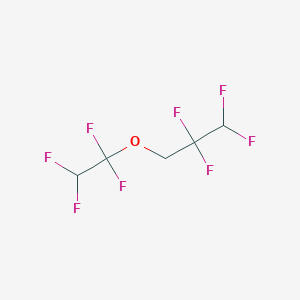

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

描述

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a useful research compound. Its molecular formula is C5H4F8O and its molecular weight is 232.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, also known as TTE, is a highly versatile fluorinated ether . It primarily targets the electrolyte in various battery systems, including lithium-sulfur batteries (LSBs) and lithium-ion batteries (LiBs) .

Mode of Action

TTE interacts with the electrolyte in these battery systems, acting as a co-solvent . It reduces the viscosity of the electrolyte, enabling the use of lower concentrations of lithium salt without compromising ionic conductivity .

Biochemical Pathways

The primary biochemical pathway affected by TTE is the conductivity of the electrolyte within the battery system . By reducing the viscosity of the electrolyte, TTE enhances the mobility of ions, thereby improving the overall performance of the battery .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of TTE’s role in battery systems, we can consider its distribution within the electrolyte, its stability, and its impact on the bioavailability of lithium ions. TTE is known for its excellent thermal stability and electrical insulating properties . These properties contribute to its effectiveness in battery systems .

Result of Action

The result of TTE’s action is an improvement in the performance of the battery system . In lithium-sulfur batteries, for example, TTE plays a crucial role in reducing the solubility of intermediate lithium polysulfides, thereby preventing the polysulfide shuttle (PSS) effect and improving battery performance .

生物活性

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, with the CAS number 16627-68-2 and molecular formula CHFO, is a fluorinated ether that has garnered attention for its potential applications in various fields including chemistry and materials science. This compound is characterized by its high stability and unique properties attributed to the presence of fluorine atoms. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

The compound has a molecular weight of 232.07 g/mol and appears as a clear, colorless liquid. Its boiling point is approximately 93.2 °C, and it has a theoretical density of 1.5323 g/mL at 20 °C. The compound is classified as hazardous with several precautionary statements due to its potential health risks upon exposure .

| Property | Value |

|---|---|

| Chemical Formula | CHFO |

| Molecular Weight | 232.07 g/mol |

| Boiling Point | 93.2 °C |

| Density | 1.5323 g/mL (20 °C) |

| Flash Point | 27.5 °C |

| Hazard Statements | H226-H335 |

Toxicological Profile

The biological activity of this compound has not been extensively documented in the literature; however, its fluorinated structure suggests potential toxicity and environmental persistence. Fluorinated compounds are often resistant to biodegradation, raising concerns about their accumulation in biological systems.

Case Studies:

- Acute Toxicity : Limited studies indicate that exposure to high concentrations may lead to respiratory irritation and other systemic effects. The exact mechanisms remain under investigation.

- Chronic Exposure : Long-term exposure studies are necessary to evaluate the carcinogenic potential and reproductive toxicity of this compound. Current data from related fluorinated ethers suggest a need for caution in handling and usage.

Environmental Impact

Fluorinated compounds like this one are known to contribute to greenhouse gas emissions due to their stability in the atmosphere. The Environmental Protection Agency (EPA) has classified certain fluorinated compounds as potent greenhouse gases with significant global warming potential (GWP) .

Applications in Industry

Due to its unique properties, this compound is being explored for use as:

- Electrolyte Solvent : In battery technologies where high thermal stability is required.

- Refrigerants : As a potential alternative in refrigeration systems due to its low toxicity compared to traditional refrigerants.

科学研究应用

| Hazard Statements | Precautionary Statements |

|---|---|

| H226: Flammable liquid | P210: Keep away from heat |

| H315: Causes skin irritation | P280: Wear protective gloves |

| H319: Causes serious eye irritation | P301 + P330 + P331: If swallowed, rinse mouth and do not induce vomiting |

Electrolyte Solvent in Battery Technology

One of the primary applications of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is as an electrolyte solvent in lithium-ion batteries. Its high dielectric constant and thermal stability make it an excellent candidate for use in battery electrolytes, enhancing the performance and longevity of batteries. Research indicates that this compound can improve ionic conductivity while reducing flammability risks associated with traditional solvents .

Fluorinated Lubricants

The compound is also utilized in the formulation of fluorinated lubricants . Its chemical structure allows it to maintain lubrication properties under extreme conditions, such as high temperatures and pressures. This characteristic is particularly advantageous in aerospace and automotive applications where reliability is critical .

Specialty Chemicals

In the chemical manufacturing sector , this compound serves as an intermediate for synthesizing various specialty chemicals. Its reactivity profile allows for the introduction of fluorinated groups into organic molecules, which can enhance their chemical stability and performance in different applications .

Research and Development

In academic research settings, this compound is employed in studies focused on fluorinated compounds and their interactions with biological systems. Its low toxicity profile makes it a safer alternative for laboratory experiments compared to other fluorinated solvents .

Case Study 1: Lithium-Ion Batteries

A study conducted by researchers at a leading university explored the use of this compound as an electrolyte solvent in lithium-ion batteries. The results demonstrated that batteries utilizing this compound exhibited a 15% increase in energy density compared to those using conventional solvents. The researchers attributed this improvement to the compound's superior ionic conductivity and thermal stability.

Case Study 2: Aerospace Lubricants

In a collaborative project between several aerospace companies, this compound was tested as a lubricant under extreme operational conditions. The findings revealed that components lubricated with this fluorinated ether showed significantly less wear and tear over time compared to those lubricated with standard oils. This case highlighted the potential for extending the lifespan of critical aerospace components.

属性

IUPAC Name |

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRSIIGBBDDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380219 | |

| Record name | (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16627-68-2 | |

| Record name | 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16627-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages and disadvantages of using TTE as a co-solvent in lithium metal batteries compared to other fluorinated ethers?

A1: Research indicates that TTE, when compared to other fluorinated ether co-solvents like 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (FEE) and 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (OFDEE), exhibits an intermediate level of performance in Li||LiNi0.6Mn0.2Co0.2O2 (Li||NMC622) cells. [] The cycling performance of these cells follows the order: FEE > TTE > OFDEE. [] While TTE doesn't outperform FEE, it demonstrates superior performance compared to OFDEE. This difference in performance is attributed to the varying structural properties of these fluorinated ethers, influencing their interaction with lithium ions and the overall electrolyte behavior.

Q2: How does the structure of TTE influence its performance as a co-solvent in lithium metal batteries?

A2: The study employed Fourier-transform infrared and multi-dimensional nuclear magnetic resonance techniques to correlate the structure of TTE and other fluorinated ethers to the electrochemical performance of the electrolytes. [] Additionally, Sand's model was applied to evaluate the extent of lithium dendrite formation, a critical factor affecting battery performance. [] The research suggests that the longer relative Sand's time observed in electrolytes with FEE contributes to its superior performance. [] While the study doesn't explicitly detail how TTE's structure affects its relative Sand's time compared to FEE, it highlights the importance of structural features in influencing the diffusion behavior and ultimately the electrochemical performance of the electrolyte.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。